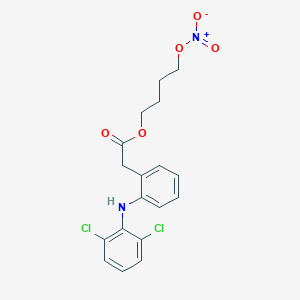
Nitrofenac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrofenac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class of drugs. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Nitrofenac is commonly used in scientific research to study the effects of COX inhibition on various physiological and biochemical processes.
Mécanisme D'action
Nitrofenac inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, nitrofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nitrofenac has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Nitrofenac has been used to study the role of COX enzymes in the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using nitrofenac in lab experiments is its potent COX inhibitory activity. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using nitrofenac is its potential toxicity, especially at high doses. It is important to use appropriate safety precautions when handling nitrofenac in the lab.
Orientations Futures
There are several future directions for research on nitrofenac. One area of interest is the development of novel COX inhibitors with improved efficacy and safety profiles. Another area of interest is the role of COX enzymes in the development of cancer and other diseases. Nitrofenac may also have potential therapeutic applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the biochemical and physiological effects of nitrofenac and its potential therapeutic applications.
Méthodes De Synthèse
Nitrofenac is synthesized by reacting 2-nitroaniline with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with sodium hydroxide to yield nitrofenac.
Applications De Recherche Scientifique
Nitrofenac is commonly used in scientific research to study the effects of COX inhibition on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Nitrofenac has also been used to study the role of COX enzymes in the development of cancer and other diseases.
Propriétés
Numéro CAS |
154766-10-6 |
|---|---|
Nom du produit |
Nitrofenac |
Formule moléculaire |
C18H18Cl2N2O5 |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
Clé InChI |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonymes |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




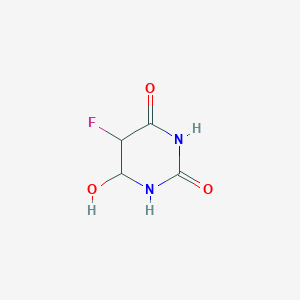
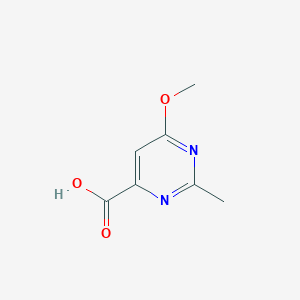
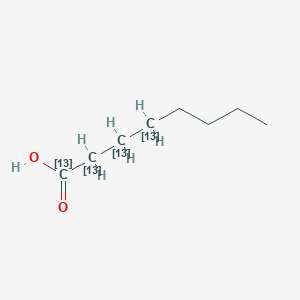




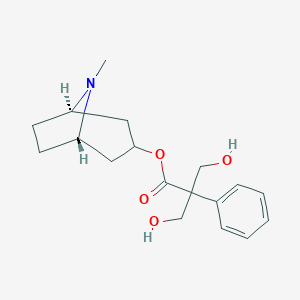
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)

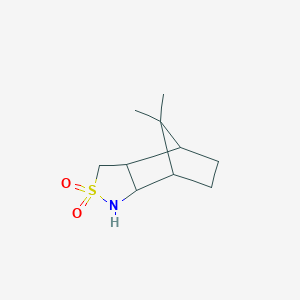

![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)